

Stability of Cefotaxime Sodium: A Technical Guide on pH and Temperature Effects

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CEFOTAXIME SODIUM

Cat. No.: B8730940

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of **cefotaxime sodium** under various pH and temperature conditions. Understanding the degradation kinetics and pathways of this third-generation cephalosporin is critical for ensuring its therapeutic efficacy and safety. This document summarizes key quantitative data, details experimental protocols for stability testing, and visualizes the degradation process and experimental workflows.

Impact of pH and Temperature on Cefotaxime Sodium Stability

The stability of **cefotaxime sodium** in aqueous solutions is significantly influenced by both pH and temperature. The primary degradation pathways involve the cleavage of the β -lactam ring and the deacetylation of the side chain.^[1]

pH Influence: **Cefotaxime sodium** exhibits its maximum stability in the pH range of 4.3 to 6.5. ^{[2][3]} In this range, the degradation is primarily catalyzed by the solvent (water).^[3] At pH values below 4.3, the degradation is accelerated by hydrogen ion catalysis, while at pH values above 6.2, hydroxyl ion catalysis hastens the decomposition process.^[3] In strongly acidic or alkaline conditions, the hydrolysis of the β -lactam nucleus is the predominant degradation reaction.^[1]

Temperature Influence: As with most chemical reactions, the degradation of **cefotaxime sodium** is accelerated at higher temperatures.[4][5] Storage at refrigerated temperatures (around 5°C) significantly enhances its stability compared to room temperature (25°C) or elevated temperatures (45°C).[4][5]

Quantitative Stability Data

The following tables summarize the quantitative data on the stability of **cefotaxime sodium** under different pH and temperature conditions, as reported in various studies.

Table 1: Effect of Temperature on the Stability of **Cefotaxime Sodium** in Aqueous Solution

Temperature (°C)	Storage Time	Percent Remaining	Reference
5	5 days	>90%	[4][5]
5	72 hours	~94.95%	
25	24 hours	>90%	[4][5]
25	48 hours	<90%	
45	2 hours	>90%	[4][5]
45	4 hours	<90%	[5]
40	7 hours	87%	[6]

Table 2: Effect of pH on the Stability of **Cefotaxime Sodium** in Aqueous Solution at 25°C

pH	Condition	Degradation Rate	Key Observation	Reference
< 3.4	Acidic	Increased	Hydrogen ion catalyzed degradation.[3]	[1][3]
1.9	Highly Acidic	Calculated rate constant available	Deacetylated derivative can convert to lactone.[1]	[1]
4.0	Mildly Acidic	Calculated rate constant available	Slow water-catalyzed cleavage of β -lactam ring.[1]	[1]
4.3 - 6.2	Optimal Range	Minimal	Solvent-catalyzed degradation is the main process.[3]	[2][3]
> 6.2	Alkaline	Increased	Hydroxyl ion catalyzed degradation.[3]	[1][3]
9.0	Alkaline	Calculated rate constant available	Base-catalyzed hydrolysis.[1]	[1]

Experimental Protocols

The stability of **cefotaxime sodium** is typically assessed using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[1][4][5][7]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

3.1.1. Acidic Degradation

- Protocol: A solution of **cefotaxime sodium** (e.g., 400 µg/mL) is treated with an acid (e.g., 0.5 M HCl) and stored at room temperature (20-25°C) for a defined period (e.g., 3 hours). The solution is then neutralized with a base (e.g., 0.5 M NaOH) before analysis.[6][8] Another protocol involves adding 25 mL of 0.5 N HCl to 25 mL of a 2 mg/mL stock solution and heating in a boiling water bath for 1 hour, followed by cooling and neutralization.[7][9][10]
- Analysis: The sample is diluted to a suitable concentration (e.g., 100 µg/mL) and analyzed by HPLC to quantify the remaining cefotaxime and detect degradation products.[6][8]

3.1.2. Alkaline Degradation

- Protocol: A solution of **cefotaxime sodium** is treated with a base (e.g., 0.01 M NaOH) and stored at room temperature for a short period (e.g., 5 minutes) before neutralization with an acid (e.g., 0.01 M HCl).[6] A more strenuous method involves adding 25 mL of 0.5 N NaOH to 25 mL of a 2 mg/mL stock solution and heating in a boiling water bath for 1 hour, followed by cooling and neutralization.[7][9][10]
- Analysis: The neutralized solution is diluted and analyzed by HPLC.[6]

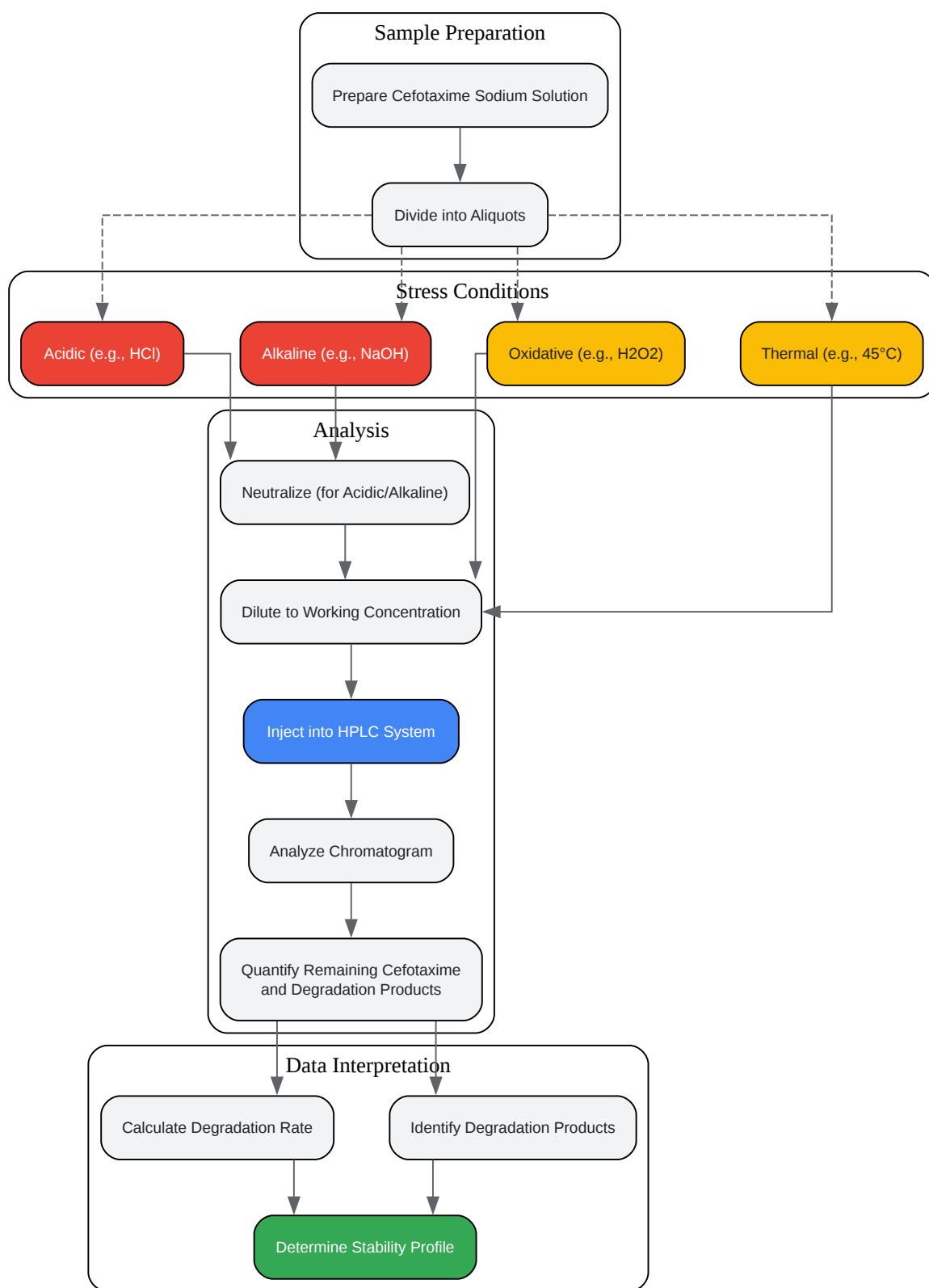
3.1.3. Oxidative Degradation

- Protocol: A solution of **cefotaxime sodium** is mixed with an oxidizing agent, such as 0.3% hydrogen peroxide (H₂O₂), and stored at room temperature.[6]
- Analysis: The sample is diluted and analyzed by HPLC.[6]

3.1.4. Thermal Degradation

- Protocol: A solution of **cefotaxime sodium** is exposed to elevated temperatures (e.g., 40°C or 45°C) for a specified duration (e.g., 7 hours).[4][5][6]
- Analysis: The solution is cooled, diluted, and analyzed by HPLC or HPTLC.[4][5][6]

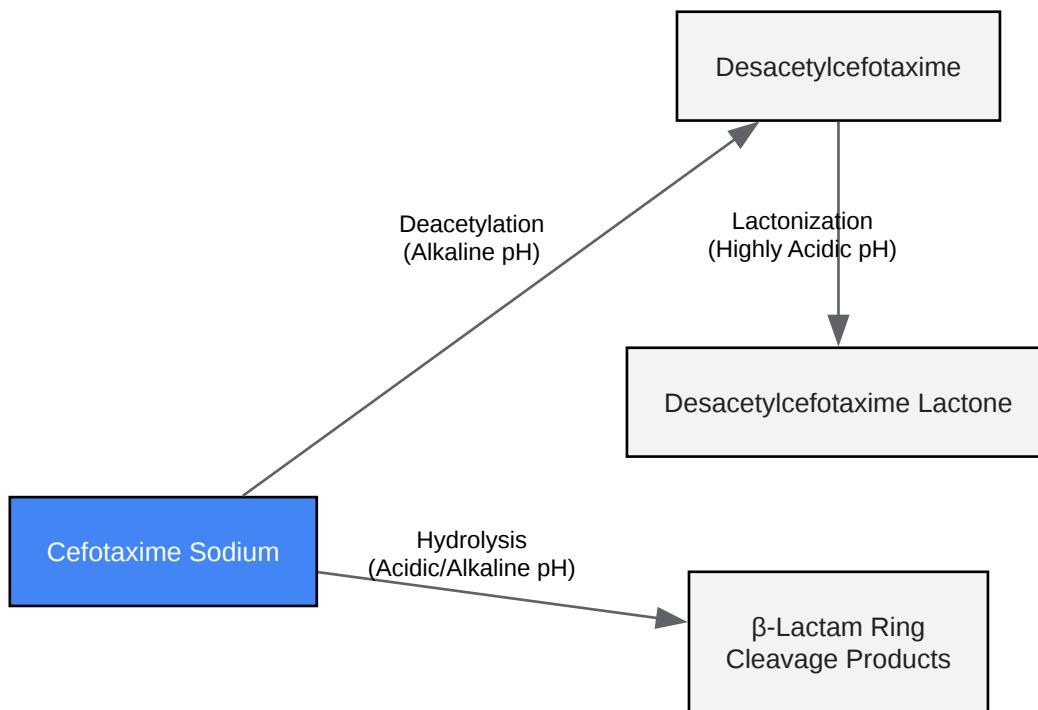
Analytical Method: High-Performance Liquid Chromatography (HPLC)


A validated stability-indicating HPLC method is crucial for the accurate determination of **cefotaxime sodium** and its degradation products.

- Chromatographic Conditions (Example):
 - Column: C18 reverse-phase column.[\[11\]](#)
 - Mobile Phase: A mixture of a buffer (e.g., phosphate or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[\[11\]](#)[\[12\]](#) The pH of the mobile phase is typically adjusted to be within the stability range of the drug.
 - Flow Rate: Typically around 1.0 mL/min.[\[11\]](#)[\[12\]](#)
 - Detection: UV detection at a specific wavelength, often around 235 nm or 254 nm.[\[11\]](#)
 - Temperature: The analysis is usually performed at a controlled temperature, such as 25°C.[\[11\]](#)

Visualizations

Experimental Workflow for Stability Testing


The following diagram illustrates a typical workflow for assessing the stability of **cefotaxime sodium**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **cefotaxime sodium** stability testing.

Degradation Pathway of Cefotaxime Sodium

The degradation of **cefotaxime sodium** proceeds through several key pathways, primarily driven by hydrolysis.

[Click to download full resolution via product page](#)

Caption: Simplified degradation pathway of **cefotaxime sodium**.

Conclusion

The stability of **cefotaxime sodium** is intricately linked to the pH and temperature of its environment. For optimal stability, solutions should be maintained within a pH range of 4.3 to 6.2 and stored at refrigerated temperatures. Deviations from these conditions, particularly exposure to acidic or alkaline environments and elevated temperatures, lead to significant degradation through hydrolysis of the β -lactam ring and deacetylation. A thorough understanding of these stability characteristics, facilitated by robust experimental protocols and analytical methods, is paramount for the development of safe and effective **cefotaxime sodium** formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of cefotaxime sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical Stability of Cefotaxime Sodium in Polypro... [degruyterbrill.com]
- 7. Green Chemometric Determination of Cefotaxime Sodium in the Presence of Its Degradation Impurities Using Different Multivariate Data Processing Tools; GAPI and AGREE Greenness Evaluation - ProQuest [proquest.com]
- 8. Physicochemical Stability of Cefotaxime Sodium in Polypro... [degruyterbrill.com]
- 9. Green Chemometric Determination of Cefotaxime Sodium in the Presence of Its Degradation Impurities Using Different Multivariate Data Processing Tools; GAPI and AGREE Greenness Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Stability of Cefotaxime Sodium: A Technical Guide on pH and Temperature Effects]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8730940#stability-of-cefotaxime-sodium-under-different-ph-and-temperature-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com